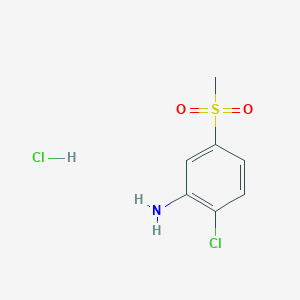

2-Chloro-5-(methylsulfonyl)aniline hydrochloride

描述

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (C₇H₇ClNO₂S·HCl) is a substituted aniline derivative featuring a chloro (-Cl) group at position 2, a methylsulfonyl (-SO₂CH₃) group at position 5, and a protonated aniline (-NH₃⁺Cl⁻) moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the aniline’s NH group and influencing its reactivity in chemical synthesis. This compound is primarily utilized in medicinal chemistry as a precursor for NMDA receptor ligands, as evidenced by its structural analogs in preclinical studies .

属性

IUPAC Name |

2-chloro-5-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONAGWMUKGXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-5-(methylsulfonyl)aniline hydrochloride is an organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 1170556-70-3, is a derivative of aniline and features a chlorine atom and a methylsulfonyl group, which contribute to its unique properties and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's solubility and reactivity, allowing it to participate in biochemical pathways that may lead to therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : As an enzyme inhibitor, this compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as inflammation or cancer.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various sulfonamide derivatives, including this compound, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Cytotoxicity Assessment : In vitro studies using human cancer cell lines indicated that the compound had an IC50 value of 15 µM against A549 lung cancer cells, suggesting significant anticancer potential .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Anticancer (A549 cells) | A549 | 15 µM |

| Enzyme Inhibition | Various Enzymes | Specific values pending |

科学研究应用

Chemistry

2-Chloro-5-(methylsulfonyl)aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Synthesis of Heterocycles : This compound is utilized in the preparation of heterocyclic compounds, which are crucial in drug development and materials science.

- Coupling Reactions : It is often used in coupling reactions to form more complex organic molecules, particularly in the synthesis of pharmaceuticals.

Biology

The compound has been investigated for its biological activities, particularly in relation to enzyme inhibition and antimicrobial properties:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450. This inhibition can affect drug metabolism and detoxification processes .

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown activity against E. coli, with a minimum inhibitory concentration (MIC) indicating its potential as an antibacterial agent .

Industrial Applications

In the industrial sector, this compound is used for:

- Dyes and Pigments Production : The compound is employed in the synthesis of dyes and pigments due to its ability to form stable colored complexes.

- Manufacturing of Herbicides : It serves as an intermediate in the production of herbicides, contributing to agricultural chemistry by enhancing crop yields through effective weed management .

Study 1: Anticancer Activity

A study investigated the effects of this compound on acute myeloid leukemia (AML) cells. The results demonstrated that treatment with this compound led to increased expression of CD11b, a marker associated with myeloid differentiation, suggesting its potential use in leukemia therapy .

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with cytochrome P450 enzymes. Kinetic assays revealed that it acts as a competitive inhibitor, altering metabolic pathways significantly. Such interactions highlight its importance in pharmacology and toxicology .

Summary Table of Biological Activities

相似化合物的比较

Electronic Effects :

- Sulfonyl groups (-SO₂R) withdraw electrons via resonance and induction, increasing NH acidity (pKa ~1-3), whereas thioethers (-SR) are weakly electron-donating (pKa ~4-5). Methoxy groups (-OMe) are strongly electron-donating (pKa ~5-6) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (predicted) | Stability |

|---|---|---|---|

| 2-Chloro-5-(methylsulfonyl)aniline HCl | 241.11 | Moderate in polar solvents | Stable under inert conditions |

| 2-Chloro-5-(methylthio)aniline HCl | 208.11 | High in organic solvents | Air-sensitive (SMe oxidation) |

| 5-(Ethylsulfonyl)-2-methoxyaniline | 215.27 | Low in water | Thermally stable |

The sulfonyl group enhances hydrophilicity compared to thioethers but reduces solubility in non-polar solvents. Chloro and sulfonyl groups collectively increase molecular weight and rigidity .

Pharmacological Activity

- NMDA Receptor Binding: Methylthio analogs (e.g., compound 73 in ) show moderate binding affinity (Ki ~50–100 nM) due to balanced electronic effects.

- VEGFR2 Inhibition : Ethylsulfonyl-methoxy analogs demonstrate efficacy in angiogenesis inhibition, highlighting the role of sulfonyl groups in target engagement .

Industrial Availability

- Commercial Suppliers : 2-(Methylsulfonyl)aniline HCl is listed by AldrichCPR, while chloro-substituted variants require custom synthesis .

- Market Trends : Sulfonated anilines are prioritized for drug development due to their metabolic stability and synthetic versatility .

Research Findings

- SAR Studies : Substitution at position 5 (e.g., -SO₂Me vs. -SMe) significantly impacts NMDA receptor binding. Methylthio derivatives serve as intermediates for radiolabeled ligands .

- Synthetic Challenges : Nitration and sulfonation steps for sulfonyl derivatives require precise conditions to avoid byproducts (e.g., dinitro compounds in ) .

准备方法

Starting Material Selection

- A common approach is to begin with 3-chloro-5-methyl-4-nitroaniline or related nitroanilines, which can be transformed into the desired chloro-methylsulfonyl aniline derivatives through reduction and functional group modifications.

- Alternatively, 2-chloro-5-methylpyridine derivatives have been used as intermediates in related chlorinated aromatic syntheses, indicating possible routes to chlorinated anilines.

Introduction of Methylsulfonyl Group

- The methylsulfonyl substituent can be introduced by oxidation of methylthio groups or direct sulfonylation reactions.

- Oxidation methods typically use reagents such as hydrogen peroxide or peracids to convert methylthio to methylsulfonyl groups.

- Sulfonylation may involve reaction of aniline derivatives with methylsulfonyl chlorides or related sulfonylating agents under controlled conditions.

Chlorination

- Aromatic chlorination at the 2-position can be achieved via electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide (NCS).

- Reaction conditions such as solvent choice (e.g., 1,2,4-trichlorobenzene), temperature control, and use of radical initiators (e.g., benzoyl peroxide) influence regioselectivity and yield.

Reduction and Diazotization Steps (Analogous Methods)

- Reduction of nitro groups to anilines can be performed using iron powder or hypophosphorous acid in one-pot reactions, as demonstrated in the preparation of analogous compounds like 2-chloro-6-methylaniline.

- Diazotization reactions can be used to modify amino groups, with sulfuric acid and sodium nitrite at low temperatures (0-5°C) to form diazonium salts, which can then be converted to other functionalities or reduced.

Formation of Hydrochloride Salt

- The free base aniline is converted to the hydrochloride salt by treatment with hydrochloric acid, improving compound stability and facilitating purification.

Representative Preparation Procedure (Inferred from Analogous Compounds)

Data Table: Key Reaction Parameters from Analogous Synthesis

| Reaction Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (Substrate:Reagent) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Sulfuric acid, sodium nitrite, water | 0–5 | 1 : 3–4 (H2SO4), 1 : 1.0–1.1 (NaNO2) | N/A | Low temperature to avoid side reactions |

| Hypophosphorous acid reduction | Hypophosphorous acid | 0–5 | 1 : 6–7 | N/A | One-pot reduction step |

| Iron powder reduction | Iron powder | 85–95 | 1 : 2.5–4.0 (preferably 1:3.5) | 82.5 | Final reduction to aniline |

| Chlorination | Chlorine gas, 1,2,4-trichlorobenzene, benzoyl peroxide | 50–60 | N/A | N/A | Radical initiator improves selectivity |

| Methylsulfonylation | Methylsulfonyl chloride or oxidants | Ambient to moderate heat | N/A | N/A | Requires controlled conditions |

Research Findings and Optimization Notes

- The diazotization and reduction steps are sensitive to temperature and reagent ratios; maintaining 0–5°C improves selectivity and yield.

- Iron powder reduction at elevated temperatures (85–95°C) is effective for nitro group reduction in one-pot processes, enhancing efficiency and yield.

- Chlorination reactions benefit from solvents like 1,2,4-trichlorobenzene, which stabilize intermediates and improve regioselectivity.

- Methylsulfonyl group introduction requires careful control of oxidation state to avoid over-oxidation or side reactions.

- Purification often involves column chromatography to isolate the pure hydrochloride salt with yields around 80–85% reported in analogous procedures.

常见问题

Q. What are the established synthetic routes for preparing 2-chloro-5-(methylsulfonyl)aniline hydrochloride, and what reaction conditions are critical for high yield?

The compound is synthesized via alkylation and condensation reactions. A common method involves reacting 2-chloro-5-(methylthio)aniline hydrochloride with fluoroethyl bromide in toluene at 140°C for 8 hours, achieving ~70% yield (alkylation step) and 66% yield in the subsequent condensation . Another approach uses a Curtius rearrangement of 2-chloro-(5-thiomethyl)-benzoic acid, followed by methylation with methyl iodide in THF, yielding 81% of the target compound . Key conditions include high-temperature reflux, inert solvents (e.g., toluene), and stoichiometric control of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves:

Q. What solvents and solubility properties are relevant for handling this compound in experimental workflows?

The hydrochloride salt is polar and soluble in polar aprotic solvents (e.g., DMF, THF) and methanol but poorly soluble in nonpolar solvents like hexane. Solubility testing in methanol, THF, and aqueous buffers (pH 3–7) is recommended for reaction design .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, and what factors commonly limit efficiency?

Yield optimization requires:

- Stoichiometric precision : Excess methyl iodide or fluoroethyl bromide improves alkylation efficiency .

- Catalyst screening : Pd/C (10%) enhances nitro reduction steps (e.g., 90% yield in hydrogenation) .

- Temperature control : Prolonged heating (>24 h) at 80–140°C minimizes incomplete condensation . Common limitations include competing side reactions (e.g., over-nitration) and byproduct formation from residual methylthio groups .

Q. What strategies are effective for resolving contradictory data in reaction pathways, such as unexpected byproducts or competing mechanisms?

- Byproduct analysis : Use TLC or LC-MS to detect intermediates (e.g., dinitro derivatives formed under concentrated HNO/HSO conditions) .

- Mechanistic studies : Isotopic labeling (e.g., C-methyl groups) or DFT calculations to track sulfonyl group reactivity .

- Cross-validation : Compare multiple synthetic routes (e.g., Curtius rearrangement vs. direct alkylation) to identify pathway-specific impurities .

Q. How does the stability of this compound under varying pH and thermal conditions impact its utility in multi-step syntheses?

- Thermal stability : The compound degrades above 160°C, necessitating low-temperature storage (<4°C) and controlled heating during reactions .

- pH sensitivity : Hydrolysis of the sulfonyl group occurs in strongly basic conditions (pH >10). Buffered aqueous systems (pH 5–7) are recommended for prolonged stability .

Q. What methodologies are suitable for analyzing batch-to-batch variability in synthesized batches of this compound?

- Comparative chromatography : Use HPLC with a reference standard to quantify impurities (e.g., residual aniline or methylthio precursors) .

- Elemental analysis : Confirm Cl and S content to validate stoichiometry .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and decomposition pathways .

Methodological Notes

- Contradictory evidence : Synthesis starting from 3-amino-4-hydroxybenzenesulfonic acid failed due to steric hindrance, whereas sulfonyl chloride routes succeeded, highlighting the need for precursor compatibility .

- Safety : Handle in fume hoods due to potential HCl release; use PPE for skin/eye protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。